Defined MraY Enzyme Inhibition
Tunicamycin V is a potent inhibitor of its primary bacterial target, the enzyme phospho-N-acetylmuramyl-pentapeptide transferase (MraY). In standardized enzyme assays, Tunicamycin V demonstrates a consistent IC50 value of 0.35 μM . This is a well-defined and widely cited quantitative benchmark. In contrast, the Tunicamycin mixture exhibits variable potency due to the presence of other homologs with differing activities, and purified homologs like Tunicamycin 14:1 show a different potency (IC50 = 0.31 µM) . This well-defined inhibition profile for Tunicamycin V ensures more predictable and interpretable outcomes in MraY-targeted studies.
| Evidence Dimension | Inhibition of MraY enzyme activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.35 μM |
| Comparator Or Baseline | Tunicamycin 14:1 Mixture: IC50 = 0.31 µM |
| Quantified Difference | 0.04 μM difference in IC50 values |
| Conditions | In vitro enzyme inhibition assay against bacterial MraY. |
Why This Matters
A specific IC50 value allows for accurate dose-response calculations, enabling precise control over target engagement in antibacterial mechanism-of-action studies.
